N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-8-6-10(7-9-11)14(21)18-16-20-19-15(24-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVDQHJCSXIWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Cyclization reactions exhibit pronounced solvent dependence. Polar aprotic solvents like dimethylformamide (DMF) facilitate POCl₃-mediated dehydrations but may increase side product formation. Non-polar solvents (e.g., toluene) favor controlled cyclization, albeit at slower rates. Temperature optimization is critical: prolonged heating at >100°C risks decomposition, whereas temperatures <80°C result in incomplete cyclization.
Yield Optimization Data
Comparative studies on cyclization conditions reveal the following trends:
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | Toluene | 80 | 6 | 72 |
| H₂SO₄ | DMF | 100 | 4 | 65 |
| PPA | Neat | 120 | 3 | 58 |
POCl₃ in toluene emerges as the optimal system, balancing yield and purity. Acidic conditions (H₂SO₄, PPA) promote side reactions, including sulfonation of aromatic rings.
Analytical Characterization and Purity Assessment
Spectroscopic Confirmation
- ¹H NMR (DMSO- d₆) : The spectrum displays aromatic protons as multiplets between δ 7.5–8.2 ppm. The methylsulfonyl group resonates as a singlet at δ 3.1 ppm, while the oxadiazole ring protons (if present) are typically deshielded near δ 8.5 ppm.
- IR Spectroscopy : Strong absorptions at 1670 cm⁻¹ (C=O stretch) and 1340, 1150 cm⁻¹ (SO₂ symmetric/asymmetric stretches) confirm functional group integrity.
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 430.2 [M+H]⁺, consistent with the molecular formula C₁₇H₁₂ClN₃O₃S.
Chromatographic Purification
Silica gel column chromatography using ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted diacylhydrazide and POCl₃ byproducts. Recrystallization from ethanol/water (1:1) further enhances purity, yielding colorless crystals with a melting point of 198–201°C.
Mechanistic Deviations and Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds related to N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide. For instance, derivatives of oxadiazoles have been shown to exhibit potent antibacterial and antifungal activities. The structure-activity relationship (SAR) analysis reveals that modifications in the oxadiazole ring can enhance efficacy against various pathogens.
Case Study: Antibacterial Evaluation
A study evaluated the activity of several oxadiazole derivatives against mycobacterial and fungal strains. The results indicated that some compounds exhibited activity comparable to established antibiotics like isoniazid and fluconazole . The compounds were synthesized and screened using RP-HPLC for lipophilicity, which correlated with their biological activity.
Anticancer Properties
The compound also shows promise in oncology. Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of histone deacetylases and specific protein kinases involved in tumor growth.
Case Study: Antitumor Evaluation
In a recent study, novel oxadiazole-based compounds were synthesized and tested for anticancer activity against several cell lines, including colon (HCT-116) and breast (MCF-7) cancer cells. The most active derivatives demonstrated significant cytotoxicity with low IC50 values, suggesting their potential as therapeutic agents in cancer treatment .
Inhibition of Photosynthetic Electron Transport
Another interesting application is the inhibition of photosynthetic electron transport in plants. Research has shown that certain oxadiazole derivatives can affect chloroplast function, leading to reduced photosynthetic efficiency.
Case Study: Photosynthetic Inhibition
In vitro studies on spinach chloroplasts revealed that some synthesized oxadiazole compounds inhibited photosynthetic electron transport, showcasing their potential as herbicides or plant growth regulators .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science due to its unique chemical properties. Its ability to form stable complexes with metals suggests applications in catalysis and materials engineering.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the benzamide moiety or the oxadiazole ring can significantly influence potency and selectivity.
Table 2: Structure Modifications and Their Effects
Mechanism of Action
The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial and antitubercular effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The activity and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Halogen Effects : The 2-chlorophenyl group may enhance steric hindrance and π-π stacking compared to 5-chlorothiophene (HSGN-238) or bromo substituents (Compound 7, 95.3% purity) .
- Biological Activity : Sulfonamide/sulfonyl derivatives (e.g., LMM5, target compound) show antifungal/enzyme-inhibitory profiles, while lipophilic groups (e.g., trifluoromethyl in Compound 6) correlate with Ca²⁺/calmodulin inhibition .
Physicochemical and Pharmacokinetic Properties
| Parameter | Target Compound | Compound 6 | LMM5 | HSGN-238 |
|---|---|---|---|---|
| Molecular Weight | ~418 g/mol (estimated) | 435.3 g/mol | 521.6 g/mol | 452.8 g/mol |
| LogP | ~2.5 (moderate lipophilicity) | ~3.1 (high lipophilicity) | ~2.8 | ~3.3 |
| Solubility | Moderate (polar sulfonyl) | Low (trifluoromethyl) | Moderate (sulfamoyl) | Low (chlorothiophene) |
| HPLC Purity | Not reported | 95.5% | Not reported | Not reported |
Insights :
- Chlorophenyl and methylsulfonyl groups may reduce cytotoxicity compared to bromo or thiomethoxy derivatives (e.g., Compound 21, 95.0% purity) .
Biological Activity
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 319.77 g/mol. The presence of both oxadiazole and sulfonamide functional groups contributes to its biological profile.
Inhibition of Enzymatic Activity
Research indicates that compounds containing oxadiazole moieties can inhibit various enzymes. For instance, similar oxadiazole derivatives have been shown to inhibit carnitine palmitoyltransferase I (CPT I), an enzyme critical for fatty acid metabolism. This inhibition can alter metabolic pathways, leading to potential therapeutic effects in metabolic disorders.
Interaction with Cellular Pathways
This compound may modulate key cellular signaling pathways. Studies on related compounds have demonstrated their ability to influence the MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation. This modulation can potentially contribute to anti-cancer activities by promoting apoptosis in cancer cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring enhance the anticancer efficacy .
Antimicrobial Activity
Oxadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that modifications to the oxadiazole ring can improve activity against bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.
Study 1: Antitumor Activity Evaluation
A study conducted on a series of oxadiazole derivatives, including this compound, evaluated their cytotoxic effects using MTT assays. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value indicating effective concentration for inhibiting cell growth in vitro .
Study 2: Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound binds effectively to active sites of target enzymes, inhibiting their function and thereby reducing tumor cell viability .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | 15 |
| 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol | Structure | Antimicrobial | 20 |
| 1,3,4-Oxadiazole Derivative | Structure | Anticancer | 10 |
Q & A
Q. What synthetic routes are commonly employed to synthesize N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide?
Methodological Answer: The compound is synthesized via a multi-step approach:
Oxadiazole core formation : Hydrazine derivatives react with carboxylic acid derivatives (e.g., esters or acyl chlorides) under cyclization conditions. For example, hydrazides are treated with cyanogen bromide (CNBr) to form the 1,3,4-oxadiazole ring .
Amide coupling : The oxadiazole-2-amine intermediate is coupled with 4-(methylsulfonyl)benzoyl chloride using pyridine as a base and DMF/DCM as solvents (General Procedure A/B) .
Purification : Products are isolated via filtration, washed, and characterized by NMR, MS, and HPLC (purity >95%) .
Q. What analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
- Mass Spectrometry (ESI-MS/APCI-MS) : Molecular ion peaks (e.g., [M+H] or [M-H]) validate molecular weight .
- HPLC : Retention times (e.g., 12–13 minutes) and purity (>95%) are assessed using C18 columns with acetonitrile/water gradients .
Q. How is the compound’s solubility and stability assessed in experimental settings?
Methodological Answer:
- Solubility : Tested in DMSO, methanol, or aqueous buffers (e.g., PBS) via serial dilution and visual inspection for precipitation .
- Stability : Incubate at room temperature or physiological conditions (37°C, pH 7.4) and monitor degradation via HPLC over 24–72 hours .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or oxadiazole) influence biological activity?
Methodological Answer:
Q. What experimental strategies resolve contradictions in synthetic yields (e.g., 15% vs. 50% for similar procedures)?
Methodological Answer:
- Optimization Variables :
- Case Study : Compound 6 (15% yield) required extended stirring (18 hours), while Compound 7 (50% yield) used optimized stoichiometry (1.2 eq. acyl chloride) .
Q. How is the mechanism of action elucidated for this compound in enzyme inhibition studies?
Methodological Answer:
- Enzyme Assays : Measure inhibition of Ca/calmodulin-dependent enzymes using fluorogenic substrates (e.g., MCA-peptide hydrolysis) .
- Docking Studies : Perform molecular modeling (e.g., AutoDock Vina) to predict binding poses in enzyme active sites, guided by crystallographic data (e.g., PDB ID: 3CLN) .
- Kinetic Analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
Q. What methodological considerations apply to in vivo efficacy studies?
Methodological Answer:
- Dose Optimization : Conduct pharmacokinetic (PK) studies in rodents to determine bioavailability and half-life (e.g., IV vs. oral administration) .
- Toxicity Screening : Assess liver/kidney function (ALT, creatinine) and histopathology post-treatment .
- Efficacy Models : Use infection models (e.g., C. elegans-MRSA) to correlate in vitro MIC values with survival outcomes .
Data Contradictions and Resolution
Q. How to address discrepancies in reported biological activities across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
